molecular formula C25H20N4O3S3 B2870514 ethyl 3-(benzo[d]thiazol-2-yl)-2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 887222-89-1

ethyl 3-(benzo[d]thiazol-2-yl)-2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2870514
CAS No.: 887222-89-1
M. Wt: 520.64
InChI Key: CRFBFHQJRMXHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic molecule featuring a thieno[2,3-c]pyridine core fused with two benzo[d]thiazole moieties and an ethyl ester group. Its structural complexity arises from the integration of multiple aromatic systems:

  • Core structure: A 4,5-dihydrothieno[2,3-c]pyridine scaffold, which confers rigidity and planar geometry.
  • Substituents: A benzo[d]thiazol-2-yl group at position 3 and a benzo[d]thiazole-6-carboxamido group at position 2.
  • Functional groups: An ethyl ester at position 6, enhancing solubility and modulating electronic properties.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-6-carbonylamino)-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S3/c1-2-32-25(31)29-10-9-15-20(12-29)35-24(21(15)23-27-17-5-3-4-6-18(17)34-23)28-22(30)14-7-8-16-19(11-14)33-13-26-16/h3-8,11,13H,2,9-10,12H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFBFHQJRMXHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(C=C5)N=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound with potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

PropertyDetails
Molecular Formula C24H19N3O3S2
Molecular Weight 499.6 g/mol
IUPAC Name This compound
CAS Number 1170160-10-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Preparation of Intermediates : Starting materials such as benzo[d]thiazole derivatives are reacted under controlled conditions.
  • Coupling Reactions : The intermediates are coupled with thienopyridine derivatives using appropriate catalysts and solvents.
  • Crystallization : The final product is purified through crystallization techniques to obtain a high yield with the desired purity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study focusing on related compounds, the ethyl derivative displayed notable inhibition against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with inhibition zones measuring up to 24 mm . However, it showed limited activity against Gram-negative bacteria like Escherichia coli.

Antioxidant Activity

The antioxidant potential of benzothiazole derivatives has been well documented. The compound demonstrated strong antioxidant activity with an IC50 value of 0.015 mg/mL, outperforming standard antioxidants like ascorbic acid (IC50 = 0.022 mg/mL) . This suggests a promising role in mitigating oxidative stress-related diseases.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. In vitro studies revealed that related compounds exhibited significant AChE inhibitory activity, with IC50 values as low as 2.7 µM . This mechanism is vital for increasing acetylcholine levels in the brain, potentially improving cognitive function.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound likely binds to active sites on enzymes such as AChE or various kinases, inhibiting their function and altering cellular signaling pathways.
  • Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative damage in cells, contributing to its antioxidant properties.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested against bacterial strains. The results indicated that structural modifications significantly influenced antimicrobial potency .
  • Antioxidant Potency Assessment : The antioxidant activities were evaluated using DPPH radical scavenging assays, showing that compounds with specific functional groups exhibited enhanced activity due to their ability to stabilize free radicals .
  • Inhibition Studies : Compounds structurally similar to ethyl 3-(benzo[d]thiazol-2-yl) derivatives were tested for kinase inhibition. One study reported IC50 values in the nanomolar range against VEGFR-2 and other receptor tyrosine kinases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its fusion of a thienopyridine core with dual benzo[d]thiazole units. Comparisons with similar heterocycles from include:

Compound Class Core Structure Key Substituents/Functional Groups Biological Activity (if tested) Reference ID
Target Compound Thieno[2,3-c]pyridine Benzo[d]thiazol-2-yl, benzo[d]thiazole-6-carboxamido Not reported -
Thiazole Derivatives (11a-c) Thiazole Varied aryl/alkyl groups Analgesic activity (moderate)
Triazole-3-thiols (13a-c) 1,2,4-Triazole Thiol group, substituted phenyl rings Not explicitly tested
Quinazolin-4(3H)-one Derivatives Quinazolinone Bromo, methyl, styryl groups Analgesic activity (high)

Key Observations :

  • The target compound’s thienopyridine core distinguishes it from quinazolinones (e.g., compound 4) and triazoles, which exhibit simpler aromatic systems .
  • Unlike ethyl ester-containing analogs (e.g., ester 3 in ), the target compound’s ester is part of a fused bicyclic system, limiting rotational freedom .

Pharmacological Potential (Inference from Analogs)

Though the target compound’s bioactivity is unreported, structural analogs suggest possible applications:

  • Analgesic Activity: Quinazolinone derivatives (e.g., compound 4) exhibit high analgesic activity, likely due to nitro/nitrile groups enhancing receptor binding . The target compound’s benzo[d]thiazole units may mimic this behavior.
  • Electron-Withdrawing Effects : The ethyl ester and carboxamido groups could stabilize charge-transfer interactions, as observed in triazole-thiols (13a-c) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.